2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
The compound “2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinoline is used as a building block in the manufacture of many pharmaceuticals and other specialty chemicals .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various methods. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods involve reactions with different types of organic compounds .Molecular Structure Analysis
The molecular structure of a similar compound, “2-(4-ethoxyphenyl)isoindoline-1,3-dione”, has been studied using density functional theory calculations . The theoretical results were compared with experimental observations .Chemical Reactions Analysis
Organotin (IV) compounds, which could be structurally similar to the compound , have been reported to undergo protodeboronation using a radical approach . This reaction, paired with a Matteson–CH2– homologation, allows for a formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For example, “4-Methoxyphenylacetic acid”, a related compound, is reported to be a white to yellow crystalline powder with a melting point of 84-86 °C and a boiling point of 140 °C/3 mmHg .Scientific Research Applications
Synthesis and Structure Analysis
Synthesis of Quinoline Derivatives : Research demonstrates the synthesis and structural characterization of quinoline derivatives, highlighting their potential in generating new materials with desirable properties. For instance, the synthesis of cadmium complexes from carboxyl-functionalized 2-phenylquinoline derivatives has been explored, showing significant fluorescent behavior and antibacterial activities against various pathogens (Lei et al., 2014).
Photolabile Protecting Groups : Quinoline derivatives have been studied for their utility as photolabile protecting groups, offering enhanced sensitivity for multiphoton-induced photolysis in vivo, which is critical for the controlled release of biologically active molecules (Fedoryak & Dore, 2002).
Biological Applications
Antibacterial and Fluorescent Properties : Studies have focused on the antibacterial and fluorescent properties of quinoline derivatives, which could lead to the development of novel antibiotics and fluorescent markers. The exploration of Cd(II) complexes generated from quinoline derivatives revealed promising antibacterial activity and fluorescent behavior, suggesting applications in both biomedical research and material science (Lei et al., 2014).
Photolysis Efficiency : The efficiency of photolysis in quinoline derivatives has been analyzed, indicating the potential use of these compounds as photolabile precursors for carboxylic acids, especially in the context of releasing neuroactive amino acids. The impact of substituents on photolysis efficiency has been highlighted, with certain modifications enhancing the process significantly (Papageorgiou & Corrie, 2000).
Chemical Analysis and Derivatives
Derivatives for Potential Therapeutic Use : The synthesis of various quinoline derivatives has been aimed at discovering new therapeutic agents. For example, research into the synthesis of quinolone and quinoline-2-carboxylic acid derivatives as potent 5HT1B antagonists reveals the chemical versatility of these compounds for pharmaceutical applications (Horchler et al., 2007).
Fluorescent Labeling Reagents : Novel fluorophores based on quinoline derivatives have been developed for use in biomedical analysis, demonstrating strong fluorescence across a wide pH range in aqueous media. Such compounds are valuable for labeling and detecting biological molecules (Hirano et al., 2004).
Mechanism of Action
Target of Action
The primary targets of 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid are currently unknown. This compound is a derivative of quinoline, a class of compounds known to interact with various biological targets
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, and disrupting cellular processes .
Biochemical Pathways
Quinoline derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
The compound’s ethoxyphenyl group may enhance its lipophilicity, potentially improving its absorption and distribution .
Result of Action
Quinoline derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Similar compounds, such as indole derivatives, have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Similar compounds, such as indole derivatives, exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-4-24-15-7-5-14(6-8-15)18-11-17(20(22)23)16-10-12(2)9-13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZCHAZXWZNVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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